![molecular formula C19H16N2O4 B5860347 3-[1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5860347.png)
3-[1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid, commonly known as NPPB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of chloride channels and has been shown to have various biological effects.
作用機序
The mechanism of action of NPPB involves the inhibition of chloride channels. NPPB binds to the chloride channel and prevents chloride ions from passing through the channel. This results in the inhibition of chloride currents and the depolarization of the cell membrane. NPPB has been shown to inhibit both inward and outward chloride currents.
Biochemical and Physiological Effects
NPPB has various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. NPPB has also been shown to inhibit the migration and invasion of cancer cells. In addition, NPPB has been shown to inhibit the contraction of smooth muscle cells and reduce airway hyperresponsiveness in animal models of asthma. NPPB has also been shown to reduce the infarct size and improve cardiac function in animal models of myocardial infarction.
実験室実験の利点と制限
NPPB has several advantages for lab experiments. It is a potent inhibitor of chloride channels and has been shown to have various biological effects. NPPB is also relatively easy to synthesize and is commercially available. However, NPPB has some limitations for lab experiments. It has been shown to have off-target effects on other ion channels and transporters. In addition, NPPB has poor solubility in aqueous solutions, which can limit its use in some experiments.
将来の方向性
There are several future directions for the research on NPPB. One direction is to investigate the structure-activity relationship of NPPB and develop more potent and selective inhibitors of chloride channels. Another direction is to investigate the role of NPPB in various physiological and pathological processes, such as cancer, asthma, and cardiovascular diseases. Furthermore, the use of NPPB in drug discovery and development should be explored, as it has the potential to be a novel therapeutic agent for various diseases.
Conclusion
In conclusion, NPPB is a potent inhibitor of chloride channels that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. NPPB has the potential to be a novel therapeutic agent for various diseases, and further research is needed to explore its full potential.
合成法
The synthesis of NPPB involves several steps. The first step involves the synthesis of 4-nitrobenzaldehyde from nitrobenzene. The second step involves the synthesis of 1-phenyl-1H-pyrrole-2,5-dione from pyrrole and benzaldehyde. The third step involves the synthesis of 3-[1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid from 1-phenyl-1H-pyrrole-2,5-dione and ethyl bromoacetate. The final step involves the hydrolysis of the ester group to obtain NPPB.
科学的研究の応用
NPPB has been extensively used in scientific research due to its ability to inhibit chloride channels. Chloride channels play a crucial role in various physiological processes, including cell volume regulation, transepithelial transport, and neuronal excitability. NPPB has been shown to inhibit chloride channels in various cell types, including cardiac myocytes, smooth muscle cells, and neurons. NPPB has also been shown to inhibit volume-sensitive chloride channels and calcium-activated chloride channels.
特性
IUPAC Name |
3-[1-(4-nitrophenyl)-5-phenylpyrrol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-19(23)13-11-16-10-12-18(14-4-2-1-3-5-14)20(16)15-6-8-17(9-7-15)21(24)25/h1-10,12H,11,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZWWFPEXQMGTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(N2C3=CC=C(C=C3)[N+](=O)[O-])CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5860277.png)
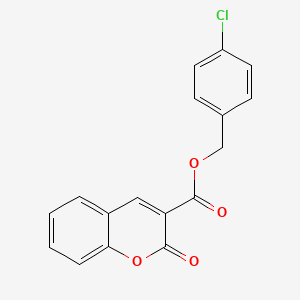
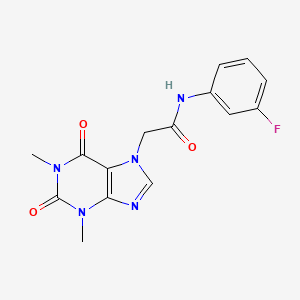


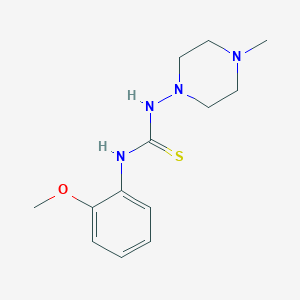
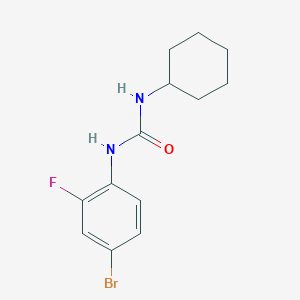
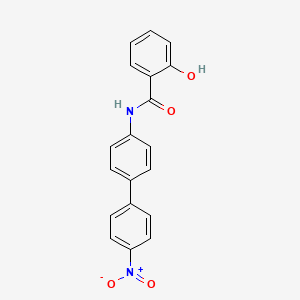
![4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/structure/B5860317.png)
![N,N-diethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5860329.png)
![N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5860337.png)
![2-ethyl-N-(pyridin-3-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5860340.png)
![N-(2-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5860346.png)